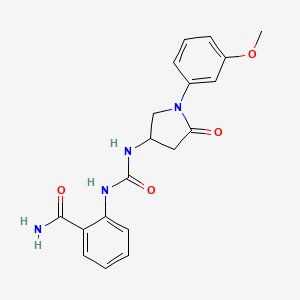
2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative. Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . The compound you mentioned also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a ureido group, which is a functional group derived from urea .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide, pyrrolidine, and ureido groups. Each of these groups can participate in different types of chemical reactions. For example, benzamides can undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, benzamides are typically solid at room temperature and slightly soluble in water .Applications De Recherche Scientifique
Synthesis and Neuroleptic Activity
Research on benzamides, including structural analogs of 2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide, has shown their potential as neuroleptics. For example, the synthesis and neuroleptic activity of benzamides, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds, have been explored for their inhibitory effects on stereotyped behavior in rats, indicating a good correlation between structure and activity (Iwanami et al., 1981).
High-Yield Synthesis for Radiopharmaceuticals
The compound has potential applications in the synthesis of radiopharmaceuticals. A study described a simple and high-yield synthesis of precursors for radiolabeled compounds, demonstrating its relevance in medical imaging and diagnostics (Bobeldijk et al., 1990).
Modulating Carbene Reactivity
In organometallic chemistry, derivatives related to 2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide have been used to study the modulation of carbene reactivity. This research provides insights into the development of new catalysts and reactive intermediates for synthetic chemistry (Mushinski et al., 2012).
Orexin Receptor Mechanisms and Compulsive Behavior
Analogous compounds have been investigated for their role in modulating orexin receptors, which are implicated in feeding, arousal, stress, and substance abuse. Research on selective antagonists like GSK1059865 has provided valuable insights into the treatment of binge eating and other compulsive behaviors (Piccoli et al., 2012).
Enantioselective Synthesis and Medicinal Chemistry
Enantioselective synthesis using derivatives of 2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide has been reported, highlighting its importance in the development of chiral pharmaceuticals and chemicals (Calvez et al., 1998).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-27-14-6-4-5-13(10-14)23-11-12(9-17(23)24)21-19(26)22-16-8-3-2-7-15(16)18(20)25/h2-8,10,12H,9,11H2,1H3,(H2,20,25)(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPQWSRCSDUNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)
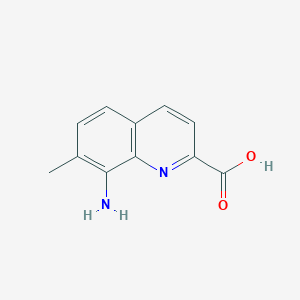
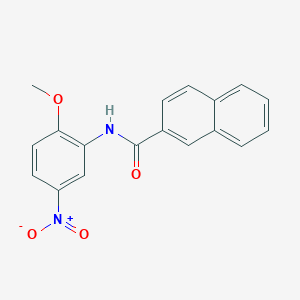


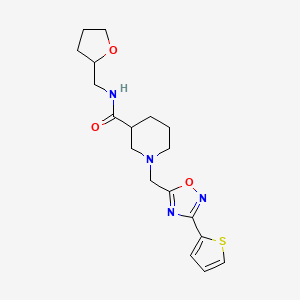
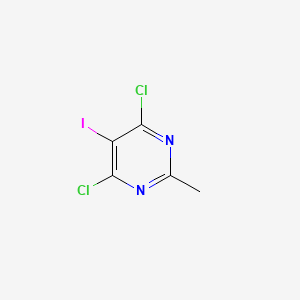

![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)
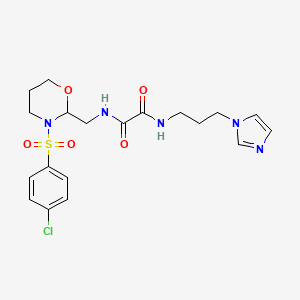
![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)
![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one](/img/structure/B2997425.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)
![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)